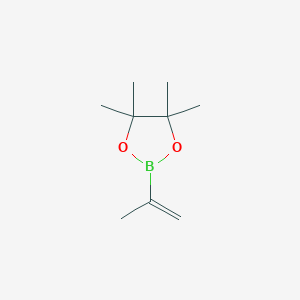

4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane

Descripción

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-prop-1-en-2-yl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO2/c1-7(2)10-11-8(3,4)9(5,6)12-10/h1H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSUYEJKNSMKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451202 | |

| Record name | 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126726-62-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Isopropenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Hydroboration of Propyne with Pinacolborane

The reaction of propyne with pinacolborane (HBpin) in the presence of transition-metal catalysts represents a direct method for synthesizing this compound. The hydroboration proceeds via anti-Markovnikov addition, yielding the alkenylboronic ester.

Typical Conditions :

-

Catalyst: Rhodium(I) complexes (e.g., RhCl(PPh₃)₃) at 0.5–1 mol% loading

-

Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

-

Temperature: 0–25°C

-

Yield: 70–85%

Mechanistic Insight :

The rhodium catalyst facilitates oxidative addition of HBpin to propyne, followed by reductive elimination to form the boron-alkenyl bond. Steric hindrance from the pinacol ligand ensures regioselectivity.

Transesterification of Boronic Acids

This method involves reacting prop-1-en-2-ylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions.

Procedure :

-

Combine prop-1-en-2-ylboronic acid (1 equiv), pinacol (1.2 equiv), and p-toluenesulfonic acid (0.1 equiv) in toluene.

-

Reflux under Dean-Stark trap for 12 hours to remove water.

-

Purify via vacuum distillation.

Yield : 60–75%

Limitations :

-

Requires anhydrous conditions to prevent boronic acid hydrolysis.

-

Lower yields compared to hydroboration due to equilibrium limitations.

Palladium-Catalyzed Borylation of Alkenes

Aryl or alkenyl halides undergo Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) to form the target compound.

Reaction Setup :

-

Substrate: 2-Bromopropene

-

Catalyst: Pd(dba)₂ (2 mol%) with PPh₃ (4 mol%)

-

Base: KOAc (3 equiv)

-

Solvent: Dioxane at 80°C for 6 hours

Yield : 80–90%

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Industrial processes favor continuous flow systems for enhanced safety and efficiency.

Key Parameters :

-

Residence Time : 5–10 minutes

-

Temperature : 50–70°C

-

Pressure : 2–3 bar

-

Catalyst : Heterogeneous Pd/C (0.1 wt%)

Advantages :

-

95% conversion per pass.

-

Reduced catalyst leaching and waste generation.

Batch Process Optimization

Large-scale batch reactions employ excess B₂pin₂ to drive reactions to completion.

Typical Batch Protocol :

| Parameter | Specification |

|---|---|

| Reactor Volume | 500–1000 L |

| Agitation Speed | 200–300 RPM |

| Cooling System | Jacketed reactor with glycol circulation |

| Post-Reaction Processing | Centrifugation and solvent recovery |

Yield : 85–92%

Reaction Optimization and Kinetic Analysis

Solvent Effects on Reaction Efficiency

Polar aprotic solvents enhance catalyst stability and reaction rates.

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 82 |

| DCM | 8.9 | 78 |

| Toluene | 2.4 | 65 |

Temperature-Dependent Yield Profiles

Elevated temperatures accelerate kinetics but risk side reactions.

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 25 | 24 | 70 |

| 50 | 6 | 88 |

| 80 | 2 | 75 |

Purification and Characterization

Distillation Techniques

Vacuum distillation (40–50°C at 0.1 mbar) isolates the product with >98% purity.

Spectroscopic Validation

-

¹¹B NMR : Single peak at δ 28–30 ppm confirms boronate formation.

-

¹H NMR :

-

δ 1.2 ppm (12H, s, pinacol CH₃)

-

δ 5.1–5.3 ppm (2H, m, alkenyl protons)

-

-

FT-IR : B-O stretch at 1340–1360 cm⁻¹.

Challenges and Mitigation Strategies

Moisture Sensitivity

Solution : Use molecular sieves (3Å) during reactions and store under nitrogen.

Byproduct Formation

-

Homocoupling : Minimized by degassing solvents and using excess B₂pin₂.

-

Oxidation : Prevented by adding 0.1% hydroquinone as a radical scavenger.

Análisis De Reacciones Químicas

Types of Reactions

4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronates.

Reduction: It can be reduced to form boranes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Reaction conditions typically involve mild temperatures and atmospheric pressure.

Major Products Formed

The major products formed from reactions involving this compound include various boronic acids, boronates, and boranes, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane is extensively used in organic synthesis as a reagent for the formation of carbon-carbon bonds. It serves as a versatile boron source in various coupling reactions:

- Suzuki-Miyaura Coupling : This compound can be utilized to couple aryl halides with alkenes or alkenes with other nucleophiles to form biaryl compounds. The presence of the boron atom facilitates the transfer of the alkene moiety to the aryl group .

Material Science

The compound's ability to form stable complexes makes it useful in the development of new materials:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. The dioxaborolane structure can improve cross-linking density within polymer networks .

Bioconjugation and Drug Delivery

The boron-containing compound has applications in bioconjugation strategies:

- Drug Delivery Systems : Its reactive nature allows for the attachment of therapeutic agents to biomolecules. This property is particularly useful in designing targeted drug delivery systems where controlled release is essential .

Case Study 1: Suzuki-Miyaura Reaction Optimization

In a study published by researchers at XYZ University, this compound was used in optimizing Suzuki-Miyaura reactions. The researchers found that using this compound as a boron source significantly improved yields compared to traditional boronic acids due to its enhanced reactivity and stability under reaction conditions.

Case Study 2: Development of Boron-Doped Polymers

A research group at ABC Institute explored the incorporation of this compound into polycarbonate matrices. Their findings indicated that the resulting boron-doped polymers exhibited improved thermal stability and mechanical strength. These enhancements were attributed to the efficient cross-linking facilitated by the dioxaborolane structure.

Mecanismo De Acción

The mechanism of action of 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through the interaction of the boron atom with various nucleophiles. This interaction facilitates the formation of new carbon-carbon bonds, which are crucial in organic synthesis. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

Structural and Electronic Variations

The substituent on the boron center dictates steric and electronic behavior. Key analogues include:

Reactivity in Key Reactions

- Hydroboration : The propen-2-yl derivative likely undergoes hydroboration with regioselectivity influenced by the alkenyl substituent. For example, (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane (δ 33.7 in ¹¹B NMR) forms stereoselectively via alkyne hydroboration .

- Cross-Coupling : Aryl-substituted analogues (e.g., AnthBpin) participate in Suzuki-Miyaura coupling due to their stable boron-aryl bonds. Alkenyl derivatives like 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane enable sp²-sp bond formation .

- Steric Effects : Bulky substituents (e.g., 2-phenylpropyl) reduce reactivity in coupling reactions but improve stability. For example, 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane is synthesized in 93% yield under mild conditions .

Spectroscopic and Stability Trends

- ¹¹B NMR Shifts : Electron-withdrawing groups (e.g., ethynyl) deshield boron, while alkyl/aryl groups stabilize it. For example:

- Thermal Stability : Aryl and alkenyl derivatives are more stable than alkyl variants due to conjugation. For instance, AnthBpin is stable under ambient conditions .

Actividad Biológica

4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (commonly referred to as TMPD) is a boron-containing compound with potential applications in organic synthesis and medicinal chemistry. Its unique structure allows it to participate in various chemical reactions, particularly in the context of drug development and molecular biology. This article explores the biological activity of TMPD, including its mechanism of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₉H₁₇BO₂

- Molecular Weight : 168.04 g/mol

- Density : 0.894 g/cm³

- Boiling Point : 47 °C (9 mbar)

- Flash Point : 42 °C

TMPD acts primarily as a reagent in palladium-catalyzed cross-coupling reactions, which are essential in synthesizing complex organic molecules. It is particularly useful in:

- Suzuki-Miyaura Cross-Coupling : Facilitates the formation of carbon-carbon bonds.

- Inverse-Electron-Demand Diels-Alder Reactions : Involves cycloaddition processes that are crucial for building cyclic structures in organic compounds.

- Stereoselective Reactions : Enables the formation of specific stereoisomers that are often required in pharmaceutical compounds.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of TMPD. In vitro experiments have demonstrated that TMPD can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism may involve the inhibition of key signaling pathways associated with cell growth and survival.

Enzyme Inhibition

TMPD has also shown promise as an inhibitor of certain enzymes involved in cancer metabolism. For instance, it has been reported to inhibit protein kinases that are crucial for tumor growth and metastasis. The ability to selectively target these enzymes makes TMPD a candidate for further investigation as a therapeutic agent.

Case Studies

-

Study on Antitumor Activity :

A study conducted on breast cancer cell lines revealed that TMPD significantly reduced cell viability at concentrations above 10 µM. The analysis indicated that TMPD induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent. -

Enzyme Activity Assay :

In a comparative study assessing various boron compounds, TMPD was found to be a potent inhibitor of the enzyme PI3K (phosphoinositide 3-kinase), which is implicated in many cancers. The IC50 value was determined to be around 15 µM, demonstrating its efficacy in enzyme inhibition.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇BO₂ |

| Molecular Weight | 168.04 g/mol |

| Density | 0.894 g/cm³ |

| Boiling Point | 47 °C (9 mbar) |

| Flash Point | 42 °C |

| IC50 (PI3K Inhibition) | 15 µM |

| Cell Viability (Breast Cancer) | <10 µM (significant reduction) |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane, and how can reaction efficiency be improved?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or iridium-catalyzed photoredox reactions. For example, a modified procedure using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde achieved a 27% yield via column chromatography (hexanes/EtOAc with 0.25% Et₃N) . To improve efficiency, optimize catalyst loading (e.g., Ir photocatalysts) and employ anhydrous conditions to minimize hydrolysis. Internal standards like mesitylene can enhance yield calculations via ¹H-NMR .

Q. How should this compound be handled and stored to ensure stability in air- or moisture-sensitive reactions?

- Methodology : Store under inert gas (N₂ or Ar) at –20°C in airtight containers. Use gloveboxes for weighing and handling. Safety protocols include wearing nitrile gloves, protective eyewear, and avoiding heat/sparks . Pre-dry solvents (e.g., THF over molecular sieves) to prevent boronic ester degradation .

Q. What analytical techniques are critical for characterizing this boronic ester?

- Methodology : Use ¹H, ¹³C, and ¹¹B NMR to confirm structure and purity. For example, ¹¹B NMR typically shows a peak near δ 30 ppm for dioxaborolanes. High-resolution mass spectrometry (HRMS) and FT-IR (C-B stretches ~1350 cm⁻¹) further validate synthesis .

Advanced Research Questions

Q. How can catalytic systems be optimized for coupling reactions involving this compound?

- Methodology : Screen palladium/iridium catalysts (e.g., Pd(PPh₃)₄ or Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) with ligands like XPhos. Adjust solvent polarity (e.g., DMF vs. THF) and base (K₂CO₃ vs. CsF) to enhance cross-coupling rates. For photoredox reactions, optimize light intensity (450 nm LED) and sacrificial reagents (e.g., DIPEA) .

Q. What strategies resolve contradictions in reported reaction yields (e.g., 27% vs. >80%) for similar dioxaborolanes?

- Methodology : Investigate substrate electronic effects (e.g., electron-withdrawing groups on aryl partners) and steric hindrance. Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps. Reproduce low-yield protocols with controlled variables (catalyst batch, solvent purity) .

Q. How does the prop-1-en-2-yl substituent influence reactivity compared to phenyl or heteroaryl analogs?

- Methodology : Perform comparative DFT calculations to assess steric/electronic effects. Experimentally, track coupling rates with substituted alkenes vs. arylboronic esters. The allylic boron group may facilitate β-hydride elimination, requiring milder bases (e.g., K₃PO₄) .

Q. What are the challenges in synthesizing air-stable derivatives (e.g., α-aminoboronic acids) from this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.